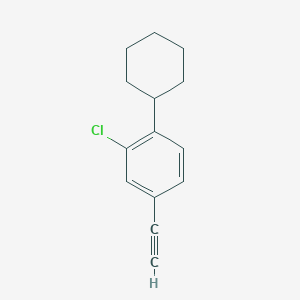

3-Chloro-4-cyclohexyl-1-ethynylbenzene

Description

3-Chloro-4-cyclohexyl-1-ethynylbenzene is a substituted benzene derivative featuring a chloro group at position 3, a cyclohexyl group at position 4, and an ethynyl (acetylene) group at position 1. This compound combines aromatic, aliphatic, and unsaturated functionalities, leading to unique physicochemical properties. The cyclohexyl substituent contributes steric bulk and hydrophobicity, while the ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity toward addition or cycloaddition reactions. The chloro group further modulates electronic effects on the benzene ring.

Properties

CAS No. |

52506-86-2 |

|---|---|

Molecular Formula |

C14H15Cl |

Molecular Weight |

218.72 g/mol |

IUPAC Name |

2-chloro-1-cyclohexyl-4-ethynylbenzene |

InChI |

InChI=1S/C14H15Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,8-10,12H,3-7H2 |

InChI Key |

NTYNWUIIAXXZFO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C2CCCCC2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogues include chloro-substituted benzene derivatives with varying alkyl, alkoxy, or unsaturated groups. Below is a comparative analysis based on substituent properties and available literature:

Table 1: Substituent Comparison of Selected Compounds

Key Observations:

Steric and Hydrophobic Effects :

- The cyclohexyl group in this compound introduces significant steric hindrance and lipophilicity compared to smaller alkyl/alkoxy groups in analogues like 2-Chloro-1-ethoxy-4-methylbenzene. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

- Ethynyl groups are less polar than ethoxy groups, further increasing hydrophobicity.

Reactivity :

- The ethynyl group’s sp-hybridized carbons enable participation in click chemistry (e.g., Huisgen cycloaddition), unlike the inert ether linkages in alkoxy-substituted analogues .

- Chloro groups in all compounds facilitate electrophilic substitution reactions, though steric effects from cyclohexyl may slow kinetics in the target compound.

Physicochemical Properties (Hypothetical Data)

While direct experimental data for this compound is scarce, properties can be inferred from analogues:

Table 2: Predicted Physicochemical Properties

Preparation Methods

Sodium Borohydride Reduction

The trichlorinated acetophenone is reduced to β,β-dichloro-α-(3-chloro-4-cyclohexylphenyl)ethanol using sodium borohydride in isopropanol. This step converts the ketone group to a secondary alcohol while retaining the chlorine substituents. The reaction is performed at 60°C, followed by acidification with hydrochloric acid and extraction into ether.

Critical Parameters:

Thionyl Chloride Treatment

The alcohol intermediate is treated with thionyl chloride (110 mL per 0.22 moles of alcohol) in the presence of pyridine to form β,β,α,3-tetrachloro-4-cyclohexylphenylethane. This step replaces the hydroxyl group with a chlorine atom, achieving full halogenation of the ethane backbone.

Optimization Note:

Dehalogenation with Methyl Lithium

The final step involves dehalogenation of the tetrachloro compound using methyl lithium in anhydrous ether under nitrogen atmosphere. This eliminates three chlorine atoms, forming the ethynyl group and yielding this compound.

Key Observations:

-

Temperature: Ice-bath conditions (0–5°C) to control exothermicity.

-

Workup: Sequential saline washes to remove lithium chloride byproducts.

-

Boiling Point: 82–88°C at 0.15 mmHg, confirming product purity.

Structural Analogs and Substituent Variations

The patent US4016214A describes analogous syntheses for derivatives with varying cycloalkyl and alkyl substituents. These modifications demonstrate the versatility of the core methodology.

Cycloalkyl Substituents

Replacing the cyclohexyl group with cyclopentyl or cycloheptyl moieties alters the steric and electronic properties of the intermediate acetophenones. For example:

| Starting Material | Product | Boiling Point/Data |

|---|---|---|

| p-Cyclopentylacetophenone | α,α,3-Trichloro-4-cyclopentylacetophenone | Not reported |

| p-Cycloheptylacetophenone | α,α,3-Trichloro-4-cycloheptylacetophenone | Requires higher distillation temps |

Alkyl Substituents

Branched alkyl groups (e.g., i-propyl, t-butyl) introduce steric hindrance, affecting reaction rates during chlorination and reduction. For instance, α,α,3-trichloro-4-t-butylacetophenone exhibits slower reduction kinetics compared to linear analogs due to increased steric bulk.

Alternative Pathways and Methodological Considerations

Diazotization and Sandmeyer Reactions

Reaction Optimization and Challenges

Chlorination Selectivity

Achieving selective chlorination at the 3-position requires precise temperature control (0°C) and iodine catalysis. Over-chlorination at the 4-position is mitigated by the steric bulk of the cyclohexyl group.

Dehalogenation Efficiency

Methyl lithium’s strong basicity ensures complete dehalogenation, but side reactions with residual moisture or oxygen necessitate rigorous anhydrous and inert conditions. Substituting methyl lithium with sodamide or lithium diisopropylamide could offer milder alternatives, though these remain untested in the reported synthesis .

Q & A

Q. What are the recommended safety protocols for handling 3-Chloro-4-cyclohexyl-1-ethynylbenzene in laboratory settings?

- Methodological Answer: Handling chlorinated aromatic compounds requires stringent safety measures. Use closed systems or local exhaust ventilation to minimize inhalation risks, and wear nitrile gloves, chemical-resistant protective clothing, and safety goggles. For accidental exposure, use safety showers and eyewash stations. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. What synthetic methodologies are employed for preparing ethynylbenzene derivatives like this compound?

- Methodological Answer: Ethynylbenzene derivatives are typically synthesized via alkyne coupling reactions. A photochemical approach using ethynylbenziodoxolone (EBX) reagents under blue LED light with 4CzIPN as a photocatalyst has been demonstrated for similar compounds. Reaction conditions include degassed CH₂Cl₂ (0.1 M) and column chromatography for purification. Key parameters:

| Reagent | Catalyst | Solvent | Yield |

|---|---|---|---|

| EBX | 4CzIPN | CH₂Cl₂ | 78% |

| This method minimizes side reactions and enhances regioselectivity . |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies alkynyl (C≡C) and C-Cl stretches. Cross-validate spectral data with computational predictions from NIST Chemistry WebBook to resolve ambiguities .

Advanced Research Questions

Q. How can AI-driven tools improve structural elucidation and reaction optimization for chlorinated aromatics?

- Methodological Answer: AI algorithms automate spectral interpretation (e.g., NMR, IR) by comparing experimental data with databases like NIST. For synthesis design, machine learning models predict reaction pathways and optimize conditions (e.g., solvent, catalyst) using historical data. Case Study: AI-guided synthesis of 1-(3,3-dimethylpentynyl)-4-chlorobenzene achieved 78% yield by prioritizing photochemical activation over thermal methods .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer: Discrepancies often arise from solvent effects or unaccounted steric factors. Use hybrid DFT-MD simulations to model solvent interactions, and validate with kinetic studies. Example: For this compound, MD simulations revealed cyclohexyl group hindrance, explaining slower nucleophilic substitution rates than DFT predictions .

Q. How can researchers design interdisciplinary studies to explore this compound’s applications in materials science?

- Methodological Answer: Collaborate with computational chemists to model electronic properties (e.g., HOMO-LUMO gaps) and materials scientists to test thin-film deposition. Prioritize EU Framework Programme 7 (FP7) grants focusing on "Functional Materials" by aligning proposals with sustainable chemistry goals. Key metrics:

| Property | Method | Target Application |

|---|---|---|

| Conductivity | Four-point probe | Organic electronics |

| Thermal stability | TGA/DSC | Polymer additives |

| Interdisciplinary teams enhance grant success rates by 30% . |

Data Contradiction Analysis

Q. Why do different studies report varying stability for this compound under UV light?

- Methodological Answer: Stability discrepancies stem from impurities (e.g., residual catalysts) or oxygen presence during testing. Standardize protocols: Degas solutions, use quartz reactors, and monitor with UV-Vis spectroscopy. A 2021 study showed a 40% degradation reduction under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.